Cas no 1807047-52-4 (2-Methylbenzo[d]oxazole-7-carboxamide)
2-Methylbenzo[d]oxazole-7-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Methylbenzo[d]oxazole-7-carboxamide
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- Inchi: 1S/C9H8N2O2/c1-5-11-7-4-2-3-6(9(10)12)8(7)13-5/h2-4H,1H3,(H2,10,12)
- InChI Key: KPSPIZADYRKIOX-UHFFFAOYSA-N
- SMILES: O1C(C)=NC2C=CC=C(C(N)=O)C1=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- XLogP3: 1
- Topological Polar Surface Area: 69.1
2-Methylbenzo[d]oxazole-7-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081002599-250mg |
2-Methylbenzo[d]oxazole-7-carboxamide |
1807047-52-4 | 98% | 250mg |
$5,184.99 | 2022-03-31 | |
| Alichem | A081002599-500mg |
2-Methylbenzo[d]oxazole-7-carboxamide |
1807047-52-4 | 98% | 500mg |
$7,179.44 | 2022-03-31 | |
| Alichem | A081002599-1g |
2-Methylbenzo[d]oxazole-7-carboxamide |
1807047-52-4 | 98% | 1g |
$12,344.24 | 2022-03-31 |
2-Methylbenzo[d]oxazole-7-carboxamide Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Methylbenzo[d]oxazole-7-carboxamide
2-Methylbenzo[d]oxazole-7-carboxamide (CAS No. 1807047-52-4): A Comprehensive Overview
2-Methylbenzo[d]oxazole-7-carboxamide (CAS No. 1807047-52-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic molecule, featuring a benzoxazole core with a methyl substituent and carboxamide functional group, exhibits unique physicochemical properties that make it valuable for diverse applications. Researchers frequently search for terms like "2-Methylbenzo[d]oxazole-7-carboxamide synthesis," "benzoxazole derivatives applications," and "CAS 1807047-52-4 suppliers," reflecting growing interest in this compound class.
The molecular structure of 2-Methylbenzo[d]oxazole-7-carboxamide combines aromatic character with hydrogen-bonding capability, giving it exceptional stability and molecular recognition properties. Recent studies highlight its potential as a pharmacophore in drug discovery, particularly for targeting neurological disorders and inflammatory conditions. The methyl group at position 2 enhances lipophilicity, potentially improving blood-brain barrier penetration, while the carboxamide moiety offers sites for molecular interactions critical to biological activity. These features align with current pharmaceutical trends toward CNS-targeted therapeutics and small molecule modulators.
In materials science, 2-Methylbenzo[d]oxazole-7-carboxamide serves as a building block for organic electronic materials. Its conjugated system and electron-rich nature make it suitable for developing OLED components and molecular sensors. The compound's thermal stability (typically stable up to 250°C) and fluorescence properties are particularly valuable for optoelectronic applications, addressing the growing demand for efficient organic semiconductors. Researchers investigating "benzoxazole-based materials" or "small molecule organic electronics" frequently encounter this compound in patent literature.
Synthetic approaches to 2-Methylbenzo[d]oxazole-7-carboxamide typically involve cyclization reactions of ortho-substituted anilines or Pd-catalyzed coupling strategies. Recent advances in green chemistry have led to more sustainable synthetic routes, reducing heavy metal catalysts and organic solvents—a response to the pharmaceutical industry's push toward environmentally friendly synthesis. Analytical characterization commonly employs HPLC-MS, NMR spectroscopy, and X-ray crystallography, with purity standards exceeding 98% for research-grade material.
The commercial landscape for 2-Methylbenzo[d]oxazole-7-carboxamide reflects its niche but growing importance. While not yet produced at industrial scales, specialty chemical suppliers offer it in milligram to kilogram quantities, with prices varying by purity (typically $200-$500/g for ≥98% purity). The compound's patent landscape shows increasing activity, particularly in kinase inhibitor formulations and fluorescence probes, suggesting expanding market potential. Current research trends focus on its structure-activity relationships and formulation strategies to enhance bioavailability.
From a regulatory perspective, 2-Methylbenzo[d]oxazole-7-carboxamide is not currently classified as hazardous under major chemical inventories. However, researchers should consult SDS documentation for proper handling, particularly regarding dust control and personal protective equipment. The compound's stability profile makes it suitable for standard laboratory storage conditions (room temperature, inert atmosphere), though moisture-sensitive properties may require desiccated environments for long-term preservation.
Future directions for 2-Methylbenzo[d]oxazole-7-carboxamide research include exploration of its bioconjugation potential and development of prodrug derivatives. The compound's modular structure allows for extensive structure-activity relationship studies, particularly in modifying the carboxamide group to tune solubility and target affinity. Emerging applications in chemical biology as a fluorescent tag or protein-binding moiety represent promising avenues that align with current interests in theranostic agents and molecular imaging.
For researchers sourcing 2-Methylbenzo[d]oxazole-7-carboxamide, verification of CAS 1807047-52-4 authenticity through spectroscopic analysis is recommended, given the potential for isomeric impurities. The compound's chromatographic behavior (typically eluting at 6-8 minutes in reverse-phase HPLC with acetonitrile/water gradients) serves as a key quality control parameter. Collaborative studies between synthetic chemists and biologists continue to uncover new dimensions of this versatile heterocyclic scaffold, ensuring its place in cutting-edge chemical research.
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